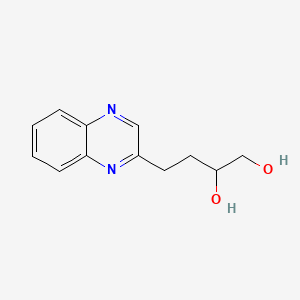

2-(3',4'-Dihydroxybutyl)quinoxaline

Description

2-(3',4'-Dihydroxybutyl)quinoxaline is a quinoxaline derivative characterized by a hydroxylated butyl side chain at the 2-position of the heterocyclic ring. Quinoxalines are nitrogen-containing bicyclic compounds known for diverse biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.

Properties

IUPAC Name |

4-quinoxalin-2-ylbutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-4,7,10,15-16H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCLMYCHHSCHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661930 | |

| Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80840-08-0 | |

| Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,4’-Dihydroxybutyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. This reaction is often carried out under high temperature and strong acid catalyst conditions . Another method involves the use of bentonite clay and ethanol as a reaction medium, which is then concentrated and diluted with water to obtain the desired product .

Industrial Production Methods

Industrial production methods for 2-(3’,4’-Dihydroxybutyl)quinoxaline are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3’,4’-Dihydroxybutyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds .

Scientific Research Applications

Antiviral Activity

Research has indicated that quinoxaline derivatives exhibit promising antiviral effects. For instance, certain compounds have shown effectiveness against viruses like Herpes simplex and Hepatitis B. A study highlighted a novel class of quinoxalines that demonstrated significant antiviral activity against coxsackievirus B5 with minimal cytotoxicity, suggesting their potential as therapeutic agents .

Antimicrobial Properties

Quinoxalines have been reported to possess substantial antibacterial and antifungal properties. They have been tested against various bacterial strains, including Mycobacterium tuberculosis, with some derivatives achieving up to 100% inhibition rates. Additionally, quinoxaline compounds have shown effectiveness against several fungal species, indicating their broad-spectrum antimicrobial potential .

Anticancer Effects

The anticancer activity of quinoxaline derivatives is another area of significant interest. Compounds such as 2-(3',4'-Dihydroxybutyl)quinoxaline have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have revealed that specific derivatives can target tubulin polymerization, arrest the cell cycle at critical phases, and ultimately lead to cancer cell death .

Case Study 1: Antiviral Efficacy

A systematic review assessed various quinoxaline derivatives' antiviral activities, focusing on their mechanisms of action against specific viruses. One compound demonstrated a significant reduction in viral plaque formation in vitro, underscoring the potential of quinoxalines in antiviral therapy .

Case Study 2: Anticancer Activity

In another study, a series of substituted pyrrolo[1,2-a]quinoxalines were synthesized and evaluated for their anticancer properties. The most promising compound exhibited potent antiproliferative activity against human cancer cell lines with an IC50 value indicating strong efficacy .

Mechanism of Action

The mechanism of action of 2-(3’,4’-Dihydroxybutyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, quinoxaline derivatives have been studied as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Hydroxylated Quinoxaline Derivatives

- 2-(2',3',4'-Trihydroxybutyl)quinoxaline: Structural Difference: Contains three hydroxyl groups on the butyl chain vs. two in 2-(3',4'-dihydroxybutyl)quinoxaline. Function: Identified as a food metabolite derived from homoglucans, suggesting a role in dietary or metabolic pathways . Biological Activity: Not directly reported, but hydroxylation patterns in similar compounds correlate with enhanced solubility and target specificity .

- 2-(8-Methoxy-coumarin-3-yl)-quinoxaline (Compound 3b): Structural Feature: Substituted with a methoxy-coumarin moiety at the 2-position. Activity: Exhibits potent antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.85 µM), outperforming staurosporine (IC50 = 6.77 µM). The quinoxaline ring and NH groups are critical for binding . Comparison: The dihydroxybutyl group in 2-(3',4'-dihydroxybutyl)quinoxaline may lack the aromaticity of coumarin but could improve hydrophilicity for better tissue penetration.

Antiproliferative and Antimicrobial Derivatives

- 2-{5-[2-(Methylethyl)phenyl]-3-phenyl-2-pyrazolinyl}-1,3-thiazolino[5,4-b]quinoxaline (Compound 33): Activity: Demonstrates antiamoebic activity (IC50 = 0.17 µM) due to thiazolino and pyrazolinyl substituents . Comparison: Bulky substituents here enhance target affinity, whereas the dihydroxybutyl group may prioritize interactions via hydrogen bonding.

- 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline (Compound 4): Activity: Dual anticancer and antimicrobial effects attributed to halogen and trifluoromethyl groups, which enhance electronic interactions . Comparison: The dihydroxybutyl group’s lack of halogens may reduce cytotoxicity but improve selectivity for non-cancerous cells.

Enzyme Inhibitors and TLR Antagonists

- Pyrazolo[1,5-a]quinoxaline Derivatives: Activity: Act as TLR7 antagonists (IC50 = 8.2–10 µM) with potency linked to butyl/isobutyl chains. Longer chains (4–5 carbons) optimize hydrophobic interactions .

- Quinoxaline-Based AChE Inhibitors: Substituent Impact: 3-Butyl groups show higher AChE inhibition than 3-methyl or vinyl groups. Substituent position (e.g., 6-methyl vs. 2,3-dimethyl) also modulates activity . Comparison: The dihydroxybutyl group’s hydroxyls may compete with catalytic sites, offering a unique inhibition mechanism.

Data Table: Key Comparative Properties

Research Findings and Implications

- Hydroxylation Patterns: Hydroxyl groups on the butyl chain (as in 2-(3',4'-dihydroxybutyl)quinoxaline) may improve solubility and reduce off-target toxicity compared to halogenated or alkylated analogs .

- Activity Trade-offs: While brominated or coumarin-substituted quinoxalines show high potency (e.g., IC50 < 2 µM), their hydrophobicity may limit bioavailability. The dihydroxybutyl derivative could balance potency and pharmacokinetics .

- Target Specificity : The dihydroxybutyl group’s polar nature may favor interactions with enzymes or receptors requiring hydrogen bonding, contrasting with TLR7 antagonists reliant on hydrophobic interactions .

Biological Activity

2-(3',4'-Dihydroxybutyl)quinoxaline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on existing literature.

Chemical Structure and Properties

2-(3',4'-Dihydroxybutyl)quinoxaline belongs to the quinoxaline class of compounds, which are characterized by their bicyclic structure comprising two fused aromatic rings. The presence of hydroxyl groups at the 3' and 4' positions of the butyl side chain is significant as it may influence the compound's solubility and reactivity.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. The compound 2-(3',4'-Dihydroxybutyl)quinoxaline has shown promising results against various bacterial strains.

- Mechanism of Action : The mechanism is thought to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic enzymes.

- Case Study : A study demonstrated that derivatives with hydroxyl substitutions exhibited enhanced antibacterial activity compared to their non-hydroxylated counterparts, suggesting that hydroxyl groups may play a crucial role in binding to bacterial targets .

Antiviral Activity

Research indicates that quinoxaline derivatives can exhibit antiviral properties, particularly against viruses such as Herpes simplex virus and influenza.

- Efficacy : In vitro assays have shown that certain derivatives can reduce viral plaque formation significantly. For instance, a related quinoxaline derivative demonstrated a reduction in plaque count by 25% at a concentration of 20 µg/mL against Herpes simplex virus .

- Mechanism : The antiviral activity may be attributed to the ability of these compounds to interfere with viral replication processes or inhibit viral entry into host cells .

Antimycobacterial Activity

The quinoxaline scaffold has also been explored for its potential against Mycobacterium tuberculosis.

- Structure-Activity Relationship : Studies have shown that modifications at specific positions on the quinoxaline ring can lead to significant changes in antimycobacterial potency. For example, compounds with electron-withdrawing groups at position 7 exhibited improved activity .

- Minimum Inhibitory Concentration (MIC) : Some derivatives have reported MIC values as low as 0.65 µM, indicating strong potential as anti-TB agents .

Research Findings

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(3',4'-dihydroxybutyl)quinoxaline, and how can isomer formation be minimized during synthesis?

- Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation of α-dicarbonyl compounds (e.g., glyoxylic acid) with o-phenylenediamine under acidic or basic conditions . For 2-(3',4'-dihydroxybutyl)quinoxaline, a plausible route involves:

Step 1 : Bromination of a precursor (e.g., 3,4-dihydroxybutyl ketone) to generate a reactive intermediate.

Step 2 : Condensation with o-phenylenediamine in ethanol under reflux, using sodium acetate as a catalyst .

- Isomer Control : NMR monitoring (e.g., distinguishing NH protons in ¹H-NMR at δ 10–12 ppm) and chromatographic purification (silica gel, EtOAc/hexane) can resolve isomers. Adjusting reaction temperature (60–80°C) and solvent polarity reduces side products .

Q. How can the purity and structural integrity of 2-(3',4'-dihydroxybutyl)quinoxaline be validated post-synthesis?

- Analytical Workflow :

- LC-MS : Quantify using a C18 column (0.2 mL/min flow rate, 2–100% acetonitrile gradient) and compare retention times with authentic standards .

- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and dihydroxybutyl CH₂ groups (δ 3.5–4.5 ppm).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., hydroxybutyl positioning) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Assay Design :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination. Include a positive control (e.g., staurosporine, IC₅₀ ≈ 6.77 µM) .

- Selectivity : Compare activity against normal cells (e.g., MCF-10A) to assess therapeutic index .

- Topoisomerase Inhibition : Gel electrophoresis to detect DNA cleavage patterns.

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl group position) influence the compound’s anticancer activity?

- Structure-Activity Relationship (SAR) Insights :

- Hydroxyl Groups : The 3',4'-dihydroxybutyl moiety enhances solubility and hydrogen bonding with biological targets (e.g., kinases). Bromination or acetylation of hydroxyls reduces activity (IC₅₀ increases from 1.85 µM to >50 µM) .

- Quinoxaline Core : Aromatic stacking interactions with DNA or proteins are critical. Dihydroquinoxaline derivatives show diminished activity due to reduced planarity .

- Data Table :

| Derivative | Modification | IC₅₀ (MCF-7) | Selectivity (MCF-7/MCF-10A) |

|---|---|---|---|

| Parent | None | 1.85 µM | 18.2-fold |

| Acetylated | OH → OAc | 55.0 µM | 1.2-fold |

| Brominated | OH → Br | 33.7 µM | 1.5-fold |

Q. What computational strategies can predict binding modes of 2-(3',4'-dihydroxybutyl)quinoxaline with biological targets?

- Methodology :

Molecular Docking : Use AutoDock Vina with crystal structures of topoisomerase II or TGF-β receptors. Prioritize poses with hydrogen bonds between hydroxyls and catalytic residues (e.g., Lys/Arg) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO) with bioactivity data from analogues .

Q. How can conflicting data on cytotoxicity mechanisms be resolved?

- Contradiction Analysis :

- Case : Some studies report apoptosis induction, while others note cell-cycle arrest (G1/S phase).

- Resolution :

Multi-Omics Profiling : Combine RNA-seq (to identify apoptosis genes) and phosphoproteomics (cell-cycle kinase activity) .

Kinase Inhibition Assays : Test against CDK2 (G1/S regulator) and caspase-3 (apoptosis marker) .

- Hypothesis : The compound may exhibit context-dependent mechanisms based on cellular redox state or receptor expression .

Methodological Notes

- Synthetic Optimization : Replace glacial acetic acid with greener solvents (e.g., PEG-400) to improve yields .

- Data Reproducibility : Validate LC-MS protocols using 2-(2',3',4'-trihydroxybutyl)quinoxaline as an internal standard .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., ISO 10993-5).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.